8-Oxo-dgtp - 139307-94-1

8-Oxo-dgtp

Catalog Number: EVT-1213680
CAS Number: 139307-94-1
Molecular Formula: C10H16N5O14P3
Molecular Weight: 523.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
8-oxo-dGTP is a purine 2'-deoxyribonucleoside 5'-triphosphate having 8-oxo-7,8-dihydroguanine as the nucleobase. It has a role as a mutagen. It is a conjugate acid of an 8-oxo-dGTP(3-).
Source and Classification

8-Oxo-dGTP is classified as an oxidative nucleotide lesion, which can occur naturally in cells due to oxidative stress or can be synthesized in laboratory settings for research purposes. Its presence in nucleotide pools can lead to erroneous incorporation during DNA synthesis, contributing to mutations such as A-T to C-G transversions, particularly in mitochondrial DNA replication .

Synthesis Analysis

The synthesis of 8-Oxo-dGTP can be achieved through several methods, primarily involving the oxidation of deoxyguanosine triphosphate. One notable method utilizes an ascorbic acid and hydrogen peroxide system for the oxidation process.

Key Parameters for Synthesis

  1. Starting Material: Deoxyguanosine triphosphate (dGTP).
  2. Oxidizing Agents: Ascorbic acid (14.2 mM) and hydrogen peroxide (133 mM).
  3. Buffer: 20 mM phosphate buffer at pH 7.0.
  4. Reaction Time: Optimal yield is achieved after 3 hours at room temperature.
  5. Purification: The synthesized 8-Oxo-dGTP can be purified using DEAE-cellulose column chromatography .

This method has been optimized to improve yields by carefully adjusting concentrations of dGTP and hydrogen peroxide while maintaining a neutral pH during the reaction.

Molecular Structure Analysis

The molecular formula of 8-Oxo-dGTP is C10H16N5O14P3C_{10}H_{16}N_{5}O_{14}P_{3} with a molecular weight of approximately 523.18 g/mol. The structure features:

  • A deoxyribose sugar moiety.
  • Three phosphate groups attached at the 5' position.
  • An oxidized guanine base at the 8-position, which is crucial for its biological activity.

Spectroscopic Properties

The compound exhibits characteristic UV absorbance maxima at wavelengths of 245 nm and 293 nm, which can be utilized for quantification and purity assessment during synthesis .

Chemical Reactions Analysis

8-Oxo-dGTP participates in various chemical reactions within biological systems:

Mechanism of Action

The mechanism of action for 8-Oxo-dGTP primarily revolves around its role as a substrate for DNA polymerases during replication:

  • When incorporated opposite adenine, it can lead to A-T to C-G transversions if not corrected by proofreading mechanisms.
  • Studies indicate that even low concentrations (0.06% - 0.6%) of 8-Oxo-dGTP in nucleotide pools can significantly reduce fidelity during DNA synthesis .

This misincorporation highlights its potential as a mutagenic agent within cellular systems.

Physical and Chemical Properties Analysis

Key Properties

  • Appearance: Colorless to slightly yellow solution.
  • pH: Approximately 7.5 ±0.5 in solution.
  • Solubility: Soluble in water; typically stored at -20 °C for stability.
  • Purity: Generally ≥95% as determined by HPLC.

Stability

The compound is sensitive to hydrolysis, particularly when exposed to conditions that favor enzymatic activity or oxidative stress .

Applications

8-Oxo-dGTP has several important applications in scientific research:

  1. Mutagenesis Studies: Used in random mutagenesis protocols to study the effects of oxidative damage on genetic material .
  2. DNA Repair Mechanisms: Investigating how cells respond to oxidative stress and repair damaged DNA.
  3. Cancer Research: Understanding the role of oxidative damage in cancer development due to mutations caused by misincorporation during DNA replication .
  4. Biochemical Probes: Serving as a tool for studying nucleotide interactions with polymerases and other enzymes involved in nucleic acid metabolism .
Chemical and Biochemical Properties of 8-Oxo-dGTP

Structural Characterization and Molecular Dynamics

Molecular Formula and Stereochemical Configuration

8-Oxo-7,8-dihydro-2'-deoxyguanosine-5'-triphosphate (8-oxo-dGTP) has the molecular formula C₁₀H₁₆N₅O₁₄P₃ and a molecular weight of 523.18 g/mol (free acid form) [3] [6] [9]. The compound features three defined stereocenters: one at the C1' position of the deoxyribose sugar and two within the triphosphate chain. The oxidized guanine moiety adopts a preferential syn conformation about the glycosidic bond (χ ≈ 60°–90°), which facilitates mutagenic base pairing with adenine during DNA replication. This contrasts with the anti conformation (χ ≈ -90° to -150°) observed in canonical dGTP [1] [9]. The stereochemical inversion at C8 (due to oxidation) introduces planarity distortion, reducing catalytic efficiency during DNA polymerase insertion by 700- to 4,300-fold compared to dGTP [1].

Table 1: Stereochemical Configurations of 8-oxo-dGTP

Structural FeatureConfigurationFunctional Impact
Glycosidic bond (χ)Syn (60°–90°)Enables Hoogsteen pairing with adenine
C8 oxidationPlanar distortionReduces base stacking energy
Sugar puckerC2'-endoAlters DNA backbone geometry

Tautomeric Forms and Base-Pairing Ambiguity

The 8-oxoguanine base exists in equilibrium between keto (8-oxo, lactam) and enol (8-hydroxy, lactim) tautomers. The keto form predominates (≥95%) under physiological pH and pairs correctly with cytosine. However, the enol tautomer facilitates mutagenic Watson-Crick pairing with adenine via two hydrogen bonds (N1–H⋯N1 and O6⋯H–N6), promoting A•T → C•G transversions [9]. Crystallographic studies confirm that DNA polymerases (e.g., pol β) incorporate 8-oxo-dGTP opposite adenine in the syn conformation, forming non-planar base pairs with a 30° helical twist [1].

Table 2: Tautomeric States of 8-Oxoguanine

TautomerPopulationBase-Pairing PreferenceBiological Consequence
Keto (lactam)~95%Complementary to cytosineNon-mutagenic
Enol (lactim)~5%Complementary to adenineA•T → C•G transversions

Spectroscopic Signatures (λmax, ε)

8-oxo-dGTP exhibits a distinct UV absorption profile with λmax = 245 nm in Tris-HCl buffer (pH 7.5) and a molar extinction coefficient (ε) of 12.3 L mmol⁻¹ cm⁻¹ [3]. This hypsochromic shift (compared to 252 nm for dGTP) arises from electron delocalization around C8 due to oxidation. The spectral profile is pH-sensitive: acidification (pH <5) shifts λmax to 290 nm, while alkaline conditions (pH >9) increase absorption at 230 nm [1]. These properties enable quantification of 8-oxo-dGTP pools using LC-MS/MS, with a detection limit of 3.5 fmol [4].

Synthesis and Stability

Chemical Synthesis Pathways

Chemical synthesis of 8-oxo-dGTP typically involves oxidation of dGTP using methylene blue/light systems or peroxynitrite, achieving yields of >80% [3]. Nampalli et al. (2000) optimized a route via O-acetylation of 8-bromoguanine derivatives, followed by Pd-catalyzed coupling with deoxyribose triphosphate. Purification employs ion-pair reversed-phase HPLC, with final products confirmed via 31P-NMR (chemical shift: -10 to -12 ppm for γ-phosphate) [3] [7]. Commercial preparations (e.g., Jena Bioscience NU-1117) deliver ≥95% pure 8-oxo-dGTP as sodium salts (10 mM aqueous solution, pH 7.5±0.5) [3] [7].

Stability Under Physiological Conditions (pH, Temperature)

8-oxo-dGTP is labile under physiological conditions:

  • pH-dependent hydrolysis: Half-lives are 24 hr (pH 7.4), 8 hr (pH 8.0), and <1 hr (pH 9.0) due to deprotonation at N7 accelerating phosphoanhydride cleavage [1] [5].
  • Thermal degradation: Decomposes rapidly at >37°C (activation energy = 68 kJ/mol), generating 8-oxo-dGDP and pyrophosphate. Storage at -20°C stabilizes the compound for ≥12 months [3] [5].
  • Metal-catalyzed oxidation: Mn²⁺ or Fe²⁺ catalyzes further oxidation to spiroiminodihydantoin, detectable via m/z 245→152 LC-MS/MS transitions [4].

Table 3: Stability Parameters of 8-oxo-dGTP

ConditionHalf-LifePrimary Degradants
pH 7.4 (37°C)24 h8-oxo-dGDP + PPi
pH 8.0 (37°C)8 h8-oxo-dGMP + PPi
pH 9.0 (37°C)<1 hGuanine derivatives + Pi
-20°C (aqueous)>12 monthsNone

Degradation Mechanisms (e.g., Hydrolysis by MutT)

The MutT/Nudix hydrolase family (e.g., E. coli MutT, human MTH1) sanitizes nucleotide pools by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP and inorganic pyrophosphate. Key mechanisms include:

  • Substrate discrimination: MutT binds 8-oxo-dGTP with 34,000-fold higher affinity than dGTP (Km = 0.14 μM vs. 4,760 μM) [5]. Structural analyses reveal hydrogen bonding between O8 (8-oxo-dGTP) and Asn119, coupled with conformational selection for the syn glycosidic bond [5] [8].
  • Catalytic mechanism: Mg²⁺-dependent hydrolysis occurs via nucleophilic water attack at the β-phosphorus, with transition-state stabilization by the conserved Nudix motif (GX₅EX₇REUXEEXGU) [5] [8].
  • Biological impact: MutT-deficient E. coli show 100-fold increased A•T → C•G mutations, confirming 8-oxo-dGTP’s mutagenicity [8].

Table 4: Enzymatic Hydrolysis of 8-oxo-dGTP

EnzymeKm (μM)kcat (s⁻¹)Specificity (kcat/Km)
E. coli MutT0.14282.0 × 10⁸
Human MTH10.231.14.8 × 10⁶
B. subtilis YtkD0.19341.8 × 10⁸

Properties

CAS Number

139307-94-1

Product Name

8-Oxo-dgtp

IUPAC Name

[[(2R,3S,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H16N5O14P3

Molecular Weight

523.18 g/mol

InChI

InChI=1S/C10H16N5O14P3/c11-9-13-7-6(8(17)14-9)12-10(18)15(7)5-1-3(16)4(27-5)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-5,16H,1-2H2,(H,12,18)(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,17)/t3-,4+,5+/m0/s1

InChI Key

BUZOGVVQWCXXDP-VPENINKCSA-N

SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

8-oxodeoxyguanosine triphosphate

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)N=C(N3)N)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

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